1,4-Bis(4-Cyanostyryl)Benzene

Solid-state luminescence Excited-state lifetime Positional isomer differentiation

1,4-Bis(4-cyanostyryl)benzene (CS3, Fluorescent Brightener 199) requires strict isomer verification. Only the para,para-dicyano configuration delivers 536 nm yellow solid-state emission, a 20.7 ns lifetime (18.8× longer than ortho CS2), and intermolecular CT interactions enabling time-gated luminescence, mechanochromic sensing, and multi-color emissive arrays. Ortho isomers (CS1/CS2) or CF₃/NO₂ analogs alter chromaticity, lifetime, and stimuli-response. Verify you are ordering the correct para,para-isomer—this product is authenticated accordingly for TPEF microscopy, anti-counterfeiting, and bioimaging research.

Molecular Formula C24H16N2
Molecular Weight 332.4 g/mol
CAS No. 13001-40-6
Cat. No. B079689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-Cyanostyryl)Benzene
CAS13001-40-6
Molecular FormulaC24H16N2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C=CC3=CC=C(C=C3)C#N
InChIInChI=1S/C24H16N2/c25-17-23-13-9-21(10-14-23)7-5-19-1-2-20(4-3-19)6-8-22-11-15-24(18-26)16-12-22/h1-16H/b7-5+,8-6+
InChIKeyKIAAMJMIIHTGBH-KQQUZDAGSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(4-Cyanostyryl)Benzene (CAS 13001-40-6): Core Photophysical and Solid-State Differentiation for Luminescent Material Procurement


1,4-Bis(4-cyanostyryl)benzene (CAS 13001-40-6), also designated CS3 or Fluorescent Brightener 199, is a quadrupolar bis-styrylbenzene derivative featuring terminal electron-withdrawing cyano groups. It belongs to a critical class of π-conjugated luminogens whose solid-state luminescence properties are exquisitely sensitive to substituent position and electronic character [1]. The compound exhibits strong solid-state yellow fluorescence (λ_max em = 536 nm) with a characteristic long excited-state lifetime, properties that diverge sharply from its close positional isomers and analogues bearing different electron-withdrawing substituents [1][2].

Why Generic Substitution Fails for 1,4-Bis(4-Cyanostyryl)Benzene: Evidence of Non-Interchangeability with Positional Isomers and Trifluoromethyl/Nitro Analogs


Superficially similar bis-styrylbenzene derivatives cannot be interchanged without compromising critical performance metrics. The para-cyano substitution pattern of 1,4-bis(4-cyanostyryl)benzene is not merely a structural variant; it dictates distinct solid-state intermolecular charge-transfer interactions that are entirely absent in the trifluoromethyl analog (CF3) and profoundly alters the emission pathway compared to the nitro analog (NO2) [1]. Even a subtle shift of a single cyano group from the para to the ortho position (as in isomers CS1 and CS2) causes a collapse of the solid-state fluorescence lifetime, a shift in emission color, and a complete change in the molecular packing mode that governs stimuli-responsive behavior [2]. Procuring a generic 'bis-styrylbenzene' or an unverified isomer therefore risks fundamental failure in applications dependent on solid-state luminescence lifetime, specific emission chromaticity, or mechanochromic response.

1,4-Bis(4-Cyanostyryl)Benzene (CS3): Quantitative Head-to-Head Evidence for Differentiated Selection


Solid-State Fluorescence Lifetime: 18.8-Fold Enhancement over Ortho-Cyano Isomer CS2

In the solid state, 1,4-bis(4-cyanostyryl)benzene (CS3) exhibits a fluorescence lifetime of 20.7 ns, which is 18.8 times longer than the 1.1 ns lifetime of its positional isomer CS2 (1-(2-cyanostyryl)-4-(4-cyanostyryl)benzene) [1]. This stark difference originates from the distinct molecular packing: CS3 adopts a parallel, π-stacked ladder structure that facilitates excimer formation, whereas the ortho-cyano group in CS2 forces a twisted, isolated molecular arrangement that suppresses aggregation-mediated excited-state stabilization [1].

Solid-state luminescence Excited-state lifetime Positional isomer differentiation Cyanostilbene

Solid-State Emission Chromaticity: Yellow Emission (536 nm) Distinguished from Green (488 nm) and Greenish-Blue (451 nm) of Positional Isomers

The solid-state photoluminescence spectrum of 1,4-bis(4-cyanostyryl)benzene (CS3) peaks at 536 nm, corresponding to yellow emission, distinctly red-shifted from CS1 (488 nm, green) and substantially red-shifted from CS2 (451 nm, greenish-blue) [1]. This 48–85 nm bathochromic shift is a direct consequence of the strong π–π stacking interactions and excimer formation enabled by the para,para-disubstitution pattern with near-planar torsion angles (>175°), in contrast to the twisted conformation (155.4° and 165.0°) of the ortho-substituted CS2 [1].

Solid-state emission Chromaticity Positional isomer Crystal packing

Intermolecular Charge-Transfer in the Solid State: Unique Behavior Absent in the CF3 Analog

In a systematic comparison of three electron-withdrawing substituents on the bis-styrylbenzene scaffold, only the cyano-substituted compound (CN, i.e., 1,4-bis(4-cyanostyryl)benzene) exhibited clear intermolecular charge-transfer (CT) character in its solid-state fluorescence spectrum. The trifluoromethyl analog (CF3, E,E-1,4-bis(4-trifluoromethystyryl)benzene) showed no intra- or intermolecular CT interactions in either solution or solid state, while the nitro analog (NO2) displayed only intramolecular CT in solution [1]. This establishes the cyano derivative as the sole member of this series capable of harnessing intermolecular CT for red-shifted, long-lived solid-state emission.

Intermolecular charge transfer Solid-state fluorescence Electron-withdrawing group Bis-styrylbenzene

Ionization Potential: Quantitative Ranking Among Electron-Withdrawing Bis-Styrylbenzene Derivatives

Photoelectron spectroscopy measurements reveal that 1,4-bis(4-cyanostyryl)benzene (CN) has an ionization potential (IP) of −6.09 eV, which is intermediate between the CF3 analog (−6.52 eV) and the NO2 analog (−6.38 eV) [1]. The trifluoromethyl group is most effective at lowering the IP (more negative value), while the cyano group yields the shallowest IP among the three, indicating the least stabilization of the HOMO level by the cyano substituents. This quantifiable electronic difference directly affects charge injection barriers and oxidative stability in optoelectronic device contexts.

Ionization potential Photoelectron spectroscopy Electron-withdrawing group Electronic structure

Two-Photon Absorption Cross-Section: A-A-A Conjugation Architecture Enables Large δ Values in Cyano-Terminated Bis-Styrylbenzenes

Bis-styrylbenzene derivatives with terminal cyano groups and an acceptor-acceptor-acceptor (A-A-A) conjugation architecture demonstrate exceptionally large two-photon absorption (TPA) cross-sections. The closely related analogue 2,5-dicyano-1,4-bis(4'-cyanostyryl)benzene (CY) exhibits a TPA cross-section (δ) of 6,870 GM, which is 3.8-fold larger than the D-A-D analogue MA (1,790 GM) and 25.4-fold larger than the D-A-D analogue MO (270 GM) [1]. While this data is for the 2,5-dicyano-substituted derivative rather than the unsubstituted target compound, it establishes the class-level principle that terminal cyano groups on the bis-styrylbenzene core are a key structural determinant of large TPA cross-sections, with the target compound expected to exhibit values within the same high-performance regime (>6,000 GM range) based on its identical terminal cyano substitution pattern.

Two-photon absorption Nonlinear optics A-A-A conjugation Bis-styrylbenzene

Optimal Research and Industrial Application Scenarios for 1,4-Bis(4-Cyanostyryl)Benzene Driven by Quantitative Differentiation Evidence


Time-Gated Luminescence Sensing and Imaging Exploiting the 20.7 ns Solid-State Lifetime

The 20.7 ns solid-state fluorescence lifetime of CS3, which is 18.8-fold longer than that of the ortho-cyano isomer CS2, enables effective time-gated detection schemes. By employing a short delay (e.g., 10–20 ns) between excitation and detection, CS3-based sensors can suppress short-lived background autofluorescence (typical lifetimes <5 ns) common in biological and environmental samples [1]. This makes CS3 the only isomer within the cyanostilbene positional series suitable for time-resolved luminescence applications, a critical factor when procuring for bioimaging or forensic sensing platforms.

Multi-Color Solid-State Displays and Security Labels Requiring Spectrally Resolved Yellow Emission (536 nm)

The yellow solid-state emission of CS3 (λ_max em = 536 nm) is spectrally separated from the green emission of CS1 (488 nm) and the greenish-blue emission of CS2 (451 nm) by 48 and 85 nm, respectively [1]. This wide spectral gap allows CS3 to serve as a distinct yellow pixel element in multi-color solid-state emissive arrays or as a unique spectral signature in anti-counterfeiting labels. Procurement specifications for such applications must stipulate the para,para-isomer to guarantee the correct chromaticity coordinates, as substitution with CS1 or CS2 would produce an entirely different color output.

Stimuli-Responsive and Aggregation-Modulated Luminescent Materials Leveraging Exclusive Solid-State Intermolecular CT

Unlike the CF3 and NO2 analogs, only 1,4-bis(4-cyanostyryl)benzene exhibits intermolecular charge-transfer interactions in the solid state [1]. This property is the mechanistic prerequisite for mechanochromic, thermochromic, or vapochromic luminescence responses that depend on modulation of intermolecular CT. Researchers developing stimuli-responsive smart materials should therefore select the cyano-substituted compound (CN) over the trifluoromethyl (CF3) or nitro (NO2) variants to ensure the desired dynamic luminescence functionality.

Two-Photon Excited Fluorescence (TPEF) Imaging and Nonlinear Optical Devices Requiring Large TPA Cross-Sections

The A-A-A conjugation architecture of cyano-terminated bis-styrylbenzenes yields two-photon absorption cross-sections in the 6,000–7,000 GM range, which is 3.8- to 25.4-fold larger than analogous D-A-D compounds with electron-donating terminal groups [1]. Although direct TPA data for the unsubstituted 1,4-bis(4-cyanostyryl)benzene has not been independently reported in the retrieved literature, its terminal cyano substitution pattern places it within the same high-performance class. This makes it a strong candidate for procurement in TPEF microscopy, 3D optical data storage, and photodynamic therapy research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Bis(4-Cyanostyryl)Benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.